molecular formula C9H5BrFN B2920160 5-Bromo-7-fluoroisoquinoline CAS No. 1368250-42-3

5-Bromo-7-fluoroisoquinoline

Cat. No. B2920160
CAS RN: 1368250-42-3
M. Wt: 226.048
InChI Key: XOSLHAZDQHOMEE-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroisoquinoline is a chemical compound with the CAS Number: 1368250-42-3 . It has a molecular weight of 226.05 and is typically stored at room temperature . The compound is usually in the form of a powder .


Synthesis Analysis

Fluorinated isoquinolines, such as 5-Bromo-7-fluoroisoquinoline, have been synthesized using various methods . These methods include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Molecular Structure Analysis

The Inchi Code of 5-Bromo-7-fluoroisoquinoline is 1S/C9H5BrFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h1-5H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-7-fluoroisoquinoline is a powder that is stored at room temperature . It has a molecular weight of 226.05 .

Scientific Research Applications

Antidepressant-like Effects

5-Bromo-7-fluoroisoquinoline derivatives have been studied for their potential antidepressant-like effects. A study by (Pesarico, Sampaio, Stangherlin, Mantovani, Zeni, & Nogueira, 2014) investigated the role of the monoaminergic system in the antidepressant-like action of 7-fluoro-1,3-diphenylisoquinoline-1-amine, a derivative of the isoquinoline class. They found that the derivative had significant effects in reducing immobility time in a modified forced swimming test in mice, suggesting its potential use in antidepressant therapy.

Antibacterial Activity

Another significant area of application is the antibacterial activity of isoquinoline derivatives. (Hayashi, Takahata, Kawamura, & Todo, 2002) synthesized various quinolone derivatives and found them to exhibit excellent activity against both Gram-positive and Gram-negative bacteria. This research indicates the potential of 5-Bromo-7-fluoroisoquinoline derivatives in developing new antibacterial agents.

Cancer Research

In cancer research, 5-Bromo-7-fluoroisoquinoline derivatives have been evaluated for their potential as anticancer agents. For instance, (Kul Köprülü, Ökten, Tekin, & Çakmak, 2018) tested a variety of substituted quinoline derivatives for their biological activity against various cancer cell lines. They found that certain derivatives showed significant antiproliferative activity, indicating their potential use in cancer treatment.

Fluorouracil Resistance in Cancer

The role of NLRP3 inflammasome in 5-fluorouracil resistance of oral squamous cell carcinoma has been studied. (Feng, Luo, Zhang, Wang, Chen, Meng, & Chen, 2017) explored the role of NLRP3 inflammasome in the resistance of oral squamous cell carcinoma to 5-fluorouracil, which is a key drug used in cancer therapy. Their findings suggest a potential therapeutic target for overcoming drug resistance in cancer treatment.

Synthesis and Molecular Studies

The synthesis and molecular studies of isoquinoline derivatives also form a crucial part of scientific research. (Nishimura & Saitoh, 2016) worked on improving the synthesis route of a key intermediate in drug discoveries, demonstrating the ongoing research in refining and optimizing the production of these compounds for various applications.

Photoprotective Properties

Research into the photoprotective properties of quinoline derivatives has also been conducted. (Zhu, Pavlos, Toscano, & Dore, 2006) explored 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group, demonstrating its potential in regulating the action of biological effectors in cell and tissue culture with light.

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Fluorinated isoquinolines, such as 5-Bromo-7-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit unique characteristics such as biological activities and light-emitting properties . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

5-bromo-7-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSLHAZDQHOMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-fluoroisoquinoline

CAS RN

1368250-42-3
Record name 5-bromo-7-fluoroisoquinoline
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